molecular formula C13H9NO3 B151015 7-Methoxy-3H-phenoxazin-3-one CAS No. 5725-89-3

7-Methoxy-3H-phenoxazin-3-one

Cat. No.: B151015
CAS No.: 5725-89-3
M. Wt: 227.21 g/mol
InChI Key: KNYYMGDYROYBRE-UHFFFAOYSA-N
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Description

Methoxyresorufin: (CAS Number: 5725-89-3) is a fluorogenic substrate primarily used for assessing the activity of cytochrome P450 (CYP) isoforms, specifically CYP1A1 and CYP1A2 . It belongs to the class of phenoxazinone derivatives and exhibits fluorescence upon enzymatic metabolism.

Mechanism of Action

Target of Action

The primary targets of Methoxyresorufin are nitroreductase and cytochrome P450 (CYP1A) . Nitroreductase is an enzyme produced by Escherichia coli that plays a crucial role in the reduction of nitro compounds . Cytochrome P450 is a family of enzymes involved in drug metabolism and bioactivation .

Mode of Action

Methoxyresorufin interacts with its targets by serving as a spectroscopic off-on probe for nitroreductase and a fluorometric competitive substrate for cytochrome P450 . This means that the compound changes its spectroscopic properties upon interaction with these enzymes, allowing for real-time detection of their activity .

Biochemical Pathways

These enzymes are involved in various biochemical pathways, including the reduction of nitro compounds and the metabolism of drugs, respectively .

Pharmacokinetics

Given its role as a substrate for cytochrome p450, it is likely that the compound undergoes metabolic transformations in the body .

Result of Action

The interaction of Methoxyresorufin with nitroreductase and cytochrome P450 results in changes to the compound’s spectroscopic properties . This allows for the real-time detection of these enzymes’ activity, providing valuable information about their role in various biochemical processes .

Action Environment

The action of Methoxyresorufin can be influenced by various environmental factors. For instance, the activity of nitroreductase and cytochrome P450, and thus the efficacy of Methoxyresorufin as a probe or substrate, can be affected by factors such as pH, temperature, and the presence of other compounds .

Preparation Methods

Synthetic Routes:

The synthesis of Methoxyresorufin involves the following steps:

    O-Demethylation: Methoxyresorufin is synthesized by O-demethylation of , resulting in the removal of the methoxy group (CH₃O) from the resorufin molecule.

    Reaction Conditions: The O-demethylation reaction typically occurs under mild conditions using specific enzymes (CYP1A1 or CYP1A2) in biological systems.

Industrial Production:

Methoxyresorufin is not produced industrially on a large scale. Instead, it serves as a valuable research tool in laboratories.

Chemical Reactions Analysis

Methoxyresorufin undergoes enzymatic O-demethylation by CYP1A1/2, leading to the release of Resorufin . The fluorescence of resorufin can be quantified to assess CYP1A1/2 activity . Common reagents and conditions for this reaction include the use of liver microsomes, NADPH (cofactor), and specific enzyme isoforms.

Scientific Research Applications

Chemical Applications

Fluorescent Dye
7-Methoxy-3H-phenoxazin-3-one is extensively utilized as a fluorescent dye in chemical assays and experiments. Its ability to absorb light at specific wavelengths and emit light at different wavelengths makes it suitable for fluorescence microscopy and other imaging techniques. This property is particularly valuable in studying molecular interactions and cellular processes.

Synthesis of Derivatives
The compound serves as a precursor for synthesizing various aminophenoxazinone derivatives, which have been evaluated for their phytotoxicity and potential applications in agriculture . This includes the synthesis of derivatives that exhibit selective activity against certain plant species, showcasing its utility in agrochemical formulations.

Biological Applications

Histone Deacetylase Inhibition
Research indicates that this compound acts as a histone deacetylase (HDAC) inhibitor, which is significant for cancer therapy. HDAC inhibitors play a crucial role in modifying chromatin structure and regulating gene expression, making them potential agents for treating various cancers . In vitro studies have demonstrated that this compound can inhibit HDAC activity in tumor cells while exhibiting low toxicity towards non-malignant cells .

Allelopathic Effects
This compound also exhibits allelopathic properties, influencing the growth of neighboring plants by interfering with their molecular and cellular processes. This characteristic is particularly relevant in understanding plant competition and developing natural herbicides .

Medical Applications

Diagnostic Imaging
In medical research, this compound is explored for its potential use in diagnostic imaging. Its fluorescent properties allow it to serve as a marker in various medical tests, facilitating the visualization of biological samples.

Anti-inflammatory Properties
Studies suggest that phenoxazinones may possess anti-inflammatory effects alongside their anticancer activities. This dual functionality could lead to the development of new therapeutic strategies for treating inflammatory diseases .

Agricultural Applications

Phytotoxicity Studies
Recent evaluations of aminophenoxazinone derivatives have shown promising results regarding their phytotoxicity on agricultural weeds and crops. These studies are crucial for developing eco-friendly herbicides that can manage weed populations without harming desirable crops .

Summary Table of Applications

Application AreaSpecific Use CaseReferences
ChemistryFluorescent dye in assays
Synthesis of aminophenoxazinone derivatives
BiologyHDAC inhibition for cancer therapy
Allelopathic effects on plant growth
MedicineDiagnostic imaging marker
Anti-inflammatory properties
AgriculturePhytotoxicity against weeds

Case Study 1: HDAC Inhibition

A study investigated the effects of this compound on hepatoma cell lines (HepG2). The results indicated a concentration-dependent inhibition of HDAC activity, leading to increased acetylation of histones associated with tumor suppression . The compound demonstrated significant cytotoxic effects on cancer cells while maintaining low toxicity on primary human hepatocytes.

Case Study 2: Allelopathic Effects

Research focusing on the allelopathic potential of phenoxazinones revealed that this compound could effectively reduce the competitiveness of neighboring plants by altering their growth patterns through biochemical pathways . This finding supports its potential application as a natural herbicide.

Comparison with Similar Compounds

While Methoxyresorufin is unique due to its specific interaction with CYP1A1/2, other related compounds include:

Biological Activity

7-Methoxy-3H-phenoxazin-3-one, also known as 2-amino-7-methoxy-3H-phenoxazin-3-one, is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology. This article explores its biological activities, focusing on its potential as an antimicrobial and anticancer agent, along with its mechanisms of action and relevant research findings.

This compound belongs to the phenoxazinone class of compounds, characterized by a phenolic structure that can influence various biological activities. Its chemical structure allows it to interact with multiple biological targets, making it a candidate for therapeutic applications.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. It has been studied for its effects on various cancer cell lines:

  • Cytotoxicity : The compound demonstrates cytotoxic effects against several cancer types, including gastric and colon cancers. For instance, studies show that it can induce apoptosis in cancer cells by altering the intracellular pH and disrupting mitochondrial function. The half maximal inhibitory concentration (IC50) values for different cancer cell lines have been reported as follows:
    Cell LineIC50 (µM)
    MKN45 (Gastric)6–12
    HT-29 (Colon)16.7
    LoVo-1 (Colon)20.03
    These values indicate potent activity at relatively low concentrations .

The mechanism by which this compound exerts its anticancer effects involves several pathways:

  • pH Modulation : It has been shown to significantly decrease the intracellular pH of cancer cells, which is linked to the induction of apoptotic pathways .
  • Histone Deacetylase Inhibition : The compound acts as a histone deacetylase (HDAC) inhibitor, leading to changes in gene expression that promote apoptosis .
  • Mitochondrial Dysfunction : Treatment with this compound causes depolarization of mitochondria, activating caspases and triggering apoptotic events .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial potential. Studies have shown that it possesses activity against various bacterial strains, suggesting its utility in treating infections .

Case Studies

Several case studies highlight the effectiveness of this compound in preclinical models:

  • Gastric Cancer Model : In a study involving human gastric cancer cell lines, treatment with the compound resulted in a significant reduction in cell viability and an increase in apoptosis markers compared to untreated controls .
  • Colon Cancer Model : Another study demonstrated that administration of this compound led to reduced tumor growth in mouse models of colon cancer, correlating with improved metabolic profiles and reduced adipose tissue mass .

Properties

IUPAC Name

7-methoxyphenoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO3/c1-16-9-3-5-11-13(7-9)17-12-6-8(15)2-4-10(12)14-11/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNYYMGDYROYBRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C3C=CC(=O)C=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80205859
Record name 7-Methoxyresorufin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80205859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5725-89-3
Record name 7-Methoxyresorufin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005725893
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Methoxyresorufin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80205859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

12.1 ml of dimethyl sulphate were added at room temperature while stirring well to a suspension of 20.0 g (85.0 mmol) of resorufin, 17.6 g of freshly powdered potassium carbonate and 10 drops of tris-[2-(2-methoxyethoxy)ethyl]amine in 150 ml of dioxan. The reaction mixture was subsequently stirred at 100° for 2 hours, cooled and then treated with 150 ml of water. The solid was filtered off, washed with water and dried over phosphorus pentoxide. 11.5 g (59.5%) of resorufin methyl ether of m.p. 240°-244° (dec.) were obtained.
Quantity
12.1 mL
Type
reactant
Reaction Step One
Quantity
20 g
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reactant
Reaction Step Two
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0 (± 1) mol
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reactant
Reaction Step Two
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0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Name
Quantity
150 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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